1-[5-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]thiophen-2-yl]ethanone
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Overview
Description
1-[5-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[52202,6]undecane-5-carbonyl]thiophen-2-yl]ethanone is a complex organic compound with a unique structure that includes a diazatricyclo undecane core, a thiophene ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]thiophen-2-yl]ethanone typically involves multiple steps:
Formation of the Diazatricyclo Undecane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the diazatricyclo undecane structure.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then attached to the core structure through a coupling reaction.
Introduction of the Ethanone Group: The final step involves the addition of the ethanone group, typically through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]thiophen-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]thiophen-2-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[5-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]thiophen-2-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
1-[5-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]thiophen-2-yl]methanone: Similar structure but with a methanone group instead of an ethanone group.
1-[5-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]furan-2-yl]ethanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-[5-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[52202,6]undecane-5-carbonyl]thiophen-2-yl]ethanone is unique due to its combination of a diazatricyclo undecane core, a thiophene ring, and an ethanone group
Properties
IUPAC Name |
1-[5-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-14(25)18-7-8-19(27-18)22(26)24-13-17(15-5-3-2-4-6-15)21-20(24)16-9-11-23(21)12-10-16/h2-8,16-17,20-21H,9-13H2,1H3/t17-,20+,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQLQNVDVSLIDI-IOMROCGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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